Pyridyl disulfide ethyl methacrylate

Übersicht

Beschreibung

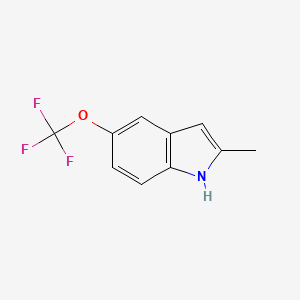

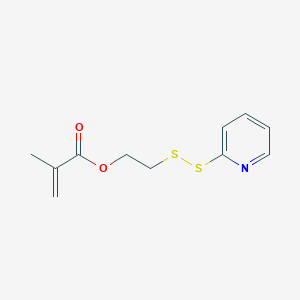

Pyridyl disulfide ethyl methacrylate is a methacrylate-based monomer used in the synthesis of poly(pyridyl disulfide ethyl methacrylate) [p(PDSMA)] and other copolymers . It contains a pendant, protected thiol that can be used for post-polymerization functionalization via thiol-disulfide exchange reactions .

Synthesis Analysis

The synthesis of poly(pyridyl disulfide ethyl methacrylate) [p(PDSMA)] involves the use of Pyridyl disulfide ethyl methacrylate as a monomer . The polymerization of Pyridyl disulfide ethyl methacrylate with a macroinitiator leads to the formation of a hyperbranched multiarm copolymer .Molecular Structure Analysis

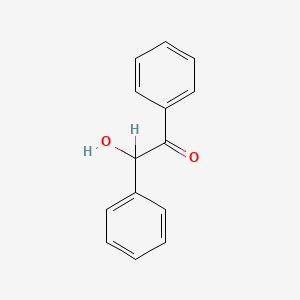

The empirical formula of Pyridyl disulfide ethyl methacrylate is C11H13NO2S2 . It has a molecular weight of 255.36 .Chemical Reactions Analysis

The pyridyl disulfide (PDS) group in Pyridyl disulfide ethyl methacrylate undergoes a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .Physical And Chemical Properties Analysis

Pyridyl disulfide ethyl methacrylate is a colorless to pale yellow liquid . It has an assay of ≥98.0% and contains 150 ppm MEHQ as an inhibitor . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Copolymers

Pyridyl disulfide ethyl methacrylate serves as a methacrylate-based monomer, contributing to the synthesis of copolymers. One notable example is poly(pyridyl disulfide ethyl methacrylate) (p(PDSMA)), which contains a pendant, protected thiol group. This thiol can be post-polymerization functionalized via thiol-disulfide exchange reactions. The spectroscopic signature of the released 2-pyridinethione (λmax = 375 nm) differs from that of the pyridyl disulfide functionality (λmax = 280 nm) in the polymer. These materials find applications in biomedical contexts, such as polymer-biomolecule conjugates and drug delivery systems .

Gene Delivery Vectors

Stimuli-responsive block copolymer micelles are promising for efficient gene delivery. In this context, Pyridyl disulfide ethyl methacrylate plays a crucial role. A diblock copolymer combines poly(2-(diethylacrylamide)) (PDEAm) as a temperature-responsive segment with poly(aminoethyl acrylamide) (PAEAm) as a pH-responsive, cationic segment. Upon temperature increase, the PDEAm block becomes hydrophobic due to its lower critical solution temperature (LCST), leading to micelle formation. Incorporating 2-(pyridin-2-yldisulfanyl)ethyl acrylate (PDSAc) into the PDEAm block enables disulfide crosslinking of the micelle core, stabilizing its structure regardless of temperature and dilution .

Anti-Fibrosis Activity

Novel heterocyclic compounds, including derivatives of 2-(pyridin-2-yl) pyrimidine, have been evaluated for their anti-fibrosis activity. Some of these compounds exhibit better anti-fibrosis effects than existing drugs like Pirfenidone. This research opens up possibilities for addressing fibrotic conditions .

Redox-Responsive Nanoparticles

Pyridyl disulfide-based nanoparticles have been designed for targeted drug delivery. These nanoparticles incorporate poly(2-(pyridin-2-yldisulfanyl)) and camptothecin, with an intracellularly cleavable linker. Their redox sensitivity allows controlled drug release, making them promising candidates for cancer therapy .

Wirkmechanismus

Target of Action

Pyridyl disulfide ethyl methacrylate (PDSMA) is a methacrylate-based monomer used in the synthesis of poly (pyridyl disulfide ethyl methacrylate) [p (PDSMA)] and other copolymers . The primary target of PDSMA is the thiol functional groups present in various biological and synthetic materials .

Mode of Action

The mode of action of PDSMA involves a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction is reversible and has been exploited in the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .

Biochemical Pathways

The key biochemical pathway involved in the action of PDSMA is the thiol-disulfide exchange reaction. This reaction is fundamental to the design of redox-responsive polymeric materials . The disulfide linkage in these polymers can be cleaved in the presence of an endogenous reducing agent, namely, glutathione, which is found in increased amounts in diseased tissues .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its chemical properties, including its reactivity with thiol groups and its ability to form disulfide bonds .

Result of Action

The result of PDSMA’s action is the formation of redox-responsive polymeric materials. These materials have been used in a wide variety of biomedical applications, such as the synthesis of polymer-biomolecule conjugates and drug delivery applications .

Action Environment

The action of PDSMA is influenced by the presence of reducing agents in the environment, such as glutathione

Safety and Hazards

Pyridyl disulfide ethyl methacrylate is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, it is advised to wash off with soap and plenty of water .

Zukünftige Richtungen

The future directions of Pyridyl disulfide ethyl methacrylate research include the synthesis of new monomers for radical ring-opening polymerization . Additionally, the self-assemblies of certain conjugates of Pyridyl disulfide ethyl methacrylate have shown low toxicity towards MCF-7 cells and could be internalized by the MCF-7 cells , indicating potential applications in drug delivery.

Eigenschaften

IUPAC Name |

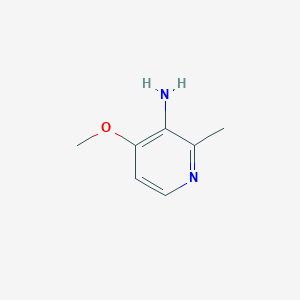

2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNURDPBGDLYVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridyl disulfide ethyl methacrylate | |

CAS RN |

910128-59-5 | |

| Record name | 2-(2-Pyridinyldithio)ethyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Pyridyl Disulfide Ethyl Methacrylate itself doesn't have specific biological targets like a drug. Instead, its value lies in the reactivity of its pyridyl disulfide group. This group readily undergoes thiol-disulfide exchange reactions with thiol-containing molecules.

- Target Interaction: The pyridyl disulfide moiety of PDSMA reacts with thiol (-SH) groups present on various molecules. This reaction is highly selective and efficient, making it a valuable tool for bioconjugation. [, , ]

- Downstream Effects:

- Bioconjugation: This reaction allows researchers to attach a wide range of molecules to PDSMA-containing polymers, including peptides, proteins, and drugs. [, ]

- Reversible Crosslinking: The disulfide bond formed in the thiol-disulfide exchange is reversible, enabling the creation of dynamic materials like hydrogels that can degrade or disassemble under reducing conditions. []

ANone: While the provided research papers don't explicitly list all spectroscopic data, here's the key structural information:

- Spectroscopic Characterization: Researchers commonly use techniques like 1H NMR and FTIR spectroscopy to confirm the structure and quantify the incorporation of PDSMA into polymers. [, ]

ANone:

- Material Compatibility: PDSMA is compatible with a range of polymerization techniques, including Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization, a method allowing for precise control over polymer structure. [, ]

- Performance: PDSMA-containing polymers have been successfully used to create a variety of materials, including hydrogels, nanogels, and micelles, demonstrating their versatility for diverse applications. [, , , ]

ANone: Yes, PDSMA shows significant promise in drug delivery:

- Targeted Delivery: Researchers can exploit the thiol-disulfide exchange reaction to conjugate drugs or targeting ligands directly to PDSMA-containing polymers. [, ]

- Stimuli-Responsive Release: The redox-sensitive nature of the disulfide bond allows for controlled drug release in response to the reducing environment found in specific tissues, like tumor microenvironments. [, ]

- Nanocarrier Formation: PDSMA is used to create nanogels and micelles, which can encapsulate and deliver both hydrophilic and hydrophobic drugs, enhancing their stability and bioavailability. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

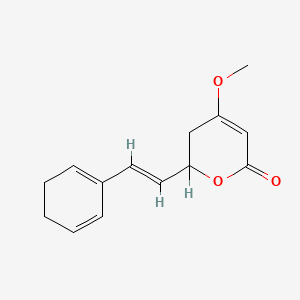

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

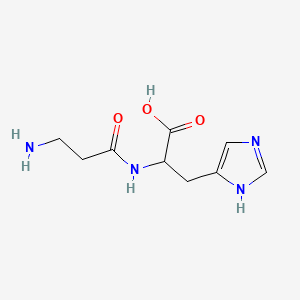

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)